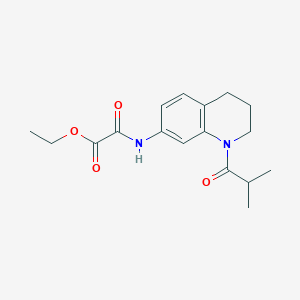

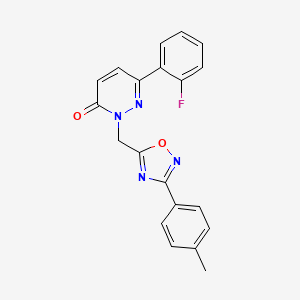

![molecular formula C11H17N3O2 B2388953 tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate CAS No. 2386720-52-9](/img/structure/B2388953.png)

tert-butyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Synthesis and Chemical Transformations

Research has demonstrated the versatility of tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate derivatives in organic synthesis. For instance, Yadav and Sriramurthy (2005) described the efficient reaction of silylmethyl-substituted aziridine and azetidine with nitriles and carbonyl substrates, leading to the formation of imidazoline, oxazolidine, and tetrahydropyrimidine products. This work highlights the compound's role in generating structurally diverse heterocycles through formal [3 + 2] and [4 + 2] cycloaddition reactions, emphasizing its utility in synthesizing complex molecules (Yadav & Sriramurthy, 2005).

Li et al. (2003) showcased the palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine, providing an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle. This method underscores the compound's significance in facilitating straightforward and selective modifications of the imidazo[1,2-a]pyrimidine scaffold, pivotal in medicinal chemistry and material science (Li et al., 2003).

Structural Characterization and Analysis

Dhanalakshmi et al. (2018) conducted a detailed crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives, providing insight into the molecular conformation and intermolecular interactions. Such analyses are crucial for understanding the structural basis of the compound's reactivity and potential interactions in biological systems or complex chemical reactions (Dhanalakshmi et al., 2018).

Chen et al. (2021) highlighted the synthesis and structural elucidation of a derivative, demonstrating its utility as a core fragment in drug molecules. Their work includes comprehensive characterization techniques such as NMR, FT-IR, and X-ray diffraction studies, alongside theoretical calculations to confirm the structure. This research exemplifies the compound's relevance in drug discovery and development, with a focus on understanding its molecular architecture and properties (Chen et al., 2021).

Applications in Material Science and Catalysis

The tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate derivatives have found applications beyond organic synthesis, including material science and as intermediates in catalytic processes. For instance, research by Specht et al. (2013) on the effects of hindrance in N-pyridyl imidazolylidenes coordinated to iridium highlights the compound's potential in tuning catalytic activities through structural modification. This work is indicative of the broader applicability of such compounds in catalysis and material science (Specht et al., 2013).

作用機序

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-4-6-13-8-5-12-9(13)14/h5,8H,4,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLNGQVKTLSROK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN2C1=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

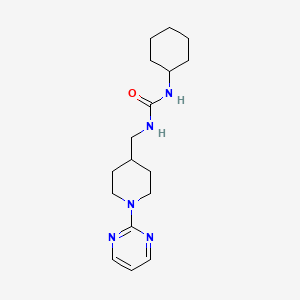

![N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2388870.png)

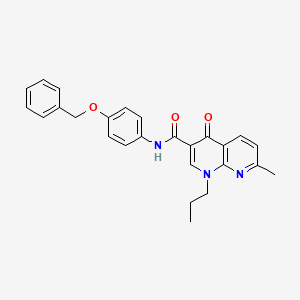

![7-benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2388871.png)

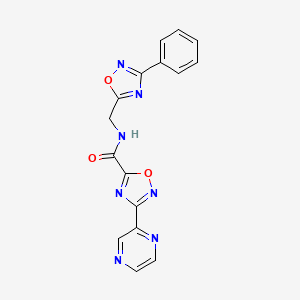

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2388872.png)

![4-((1H-imidazol-1-yl)methyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2388874.png)

![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2388878.png)

![Methyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2388883.png)